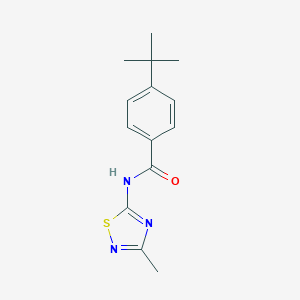
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide, also known as BTTC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics.
作用機序
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide is not fully understood. However, studies have shown that it induces apoptosis, or programmed cell death, in cancer cells by activating caspase-3 and caspase-9. N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase.
Biochemical and Physiological Effects
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. It has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest in the G1 phase. In addition, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide in lab experiments is its relatively simple synthesis method. However, one limitation is that it is not very soluble in water, which may make it difficult to use in some experiments.
将来の方向性
There are several future directions for research on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. One area of research could focus on developing new anticancer drugs based on N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide. Another area of research could focus on using N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide as a building block for the synthesis of new organic semiconductors with potential applications in electronic devices. Additionally, further studies could be conducted to better understand the mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide and its potential applications in the treatment of oxidative stress-related diseases.
合成法
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide can be synthesized through a multistep process that involves the reaction of 2-aminobenzothiazole with thionyl chloride to form 2-chlorobenzothiazole. This compound is then reacted with thiosemicarbazide to produce 2-(1,3-thiazol-2-yl)benzothiazole-5-carbothioamide. Finally, this compound is reacted with phosgene to form N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide.
科学的研究の応用
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has demonstrated potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been shown to possess antitumor properties, making it a promising candidate for the development of new anticancer drugs. In materials science, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have potential applications in the development of electronic devices. In organic electronics, N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide has been used as a dopant for the synthesis of conductive polymers.
特性
製品名 |
N-(2,1,3-benzothiadiazol-5-yl)-1,2,3-thiadiazole-4-carboxamide |
|---|---|
分子式 |
C9H5N5OS2 |
分子量 |
263.3 g/mol |
IUPAC名 |
N-(2,1,3-benzothiadiazol-5-yl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C9H5N5OS2/c15-9(8-4-16-14-11-8)10-5-1-2-6-7(3-5)13-17-12-6/h1-4H,(H,10,15) |
InChIキー |
GHPOIITVMUWYOK-UHFFFAOYSA-N |
SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
正規SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CSN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Hydroxy-5-{[(4-iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B257421.png)
![(4E)-4-[(5-chloro-2-hydroxyphenyl)-hydroxymethylidene]-1-[3-(dimethylamino)propyl]-5-(4-propoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B257425.png)
![1-(4-Tert-butylphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B257428.png)
![N-[4-(4-isobutoxyphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257429.png)
![2-bromo-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B257430.png)



![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B257442.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B257454.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B257456.png)
![6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-1-naphthamide](/img/structure/B257465.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B257475.png)